Marbofloxacin Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marbofloxacin Impurity B, also known as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid, is a derivative of Marbofloxacin . Marbofloxacin is a carboxylic acid and a synthetic, broad-spectrum bactericidal agent used in veterinary medicine .
Molecular Structure Analysis
The molecular formula of Marbofloxacin Impurity B is C12H8F2N2O4 . The exact molecular structure analysis is not provided in the retrieved data.Scientific Research Applications
Solubility Research
Marbofloxacin Impurity B has been used in solubility research . The solubility of marbofloxacin in 12 pure solvents was measured by a dynamic laser monitoring method . The results of these experiments demonstrate that the solubility of marbofloxacin in those 12 pure solvents increased with the increase of temperature .
Pharmaceutical Analysis
Marbofloxacin Impurity B is used in the pharmaceutical industry for quality assessment . Analytical methods for the quantification of Marbofloxacin in pharmaceutical, biological, and food matrices have been developed . These methods are important since Marbofloxacin in tablets does not have a monograph in official compendiums .
Chromatography
Marbofloxacin and related impurities, including Marbofloxacin Impurity B, have been analyzed using mixed-mode chromatography . This method allows for the separation and identification of the compound and its impurities .
Veterinary Medicine
Marbofloxacin Impurity B is used in veterinary medicine . A single, short-acting, high dose of marbofloxacin has been compared with one or two doses of 7.5 mg/kg injectable enrofloxacin for the treatment of Actinobacillus pleuropneumoniae infections in growing-fattening pigs in Europe .
Antibiotic Research
Marbofloxacin is a veterinary fluoroquinolone with high activity against Pasteurella multocida . Its in vivo activity against P. multocida has been evaluated based on in vivo time-kill data in swine using a tissue-cage model .
Green Analytical Chemistry
There is a gap in the literature in relation to other analytical methods for the analysis of Marbofloxacin, which are faster, such as microbiological turbidimetry, sustainable, such as miniaturized methods, and ecologically correct, such as those that do not use toxic organic solvents .
Mechanism of Action
Target of Action
Marbofloxacin Impurity B, also known as 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin . Marbofloxacin is a fluoroquinolone antibiotic that primarily targets bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication, repair, and recombination .
Mode of Action
Marbofloxacin Impurity B is believed to share a similar mode of action with Marbofloxacin, which involves impairing the bacterial DNA gyrase . This impairment results in the inhibition of bacterial DNA replication, leading to rapid bactericidal activity .
Biochemical Pathways
It is believed to be active in both stationary and growth phases of bacterial replication . This suggests that it may affect multiple biochemical pathways involved in bacterial growth and replication.
Pharmacokinetics
Marbofloxacin, the parent compound of Marbofloxacin Impurity B, is well absorbed after oral and parenteral administration . It is widely distributed to the tissues, with concentrations in tissues such as lung, liver, and kidney being higher than the concentrations in plasma . Marbofloxacin is weakly bound to plasma proteins and is excreted mostly in the urine . The extent of biotransformation is very limited
Result of Action
The primary result of Marbofloxacin Impurity B’s action is the inhibition of bacterial growth through the impairment of DNA-gyrase . This leads to the death of susceptible bacteria within 20-30 minutes of exposure
properties
IUPAC Name |
6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFVEYBFZJOXFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Marbofloxacin Impurity B |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.